molecular formula C18H23ClN6 B11226509 N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine

N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine

Cat. No.: B11226509
M. Wt: 358.9 g/mol
InChI Key: DBYGOXQZGUGRCO-UHFFFAOYSA-N
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Description

N'-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chloro-4-methylphenyl substituent at the 1-position of the pyrazole ring and a N,N-diethylethane-1,2-diamine group at the 4-position. The chloro and methyl groups on the phenyl ring enhance steric and electronic interactions with target proteins, while the diethyl ethylenediamine side chain may improve solubility and bioavailability compared to bulkier substituents .

Properties

Molecular Formula

C18H23ClN6

Molecular Weight

358.9 g/mol

IUPAC Name

N-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-N',N'-diethylethane-1,2-diamine

InChI

InChI=1S/C18H23ClN6/c1-4-24(5-2)9-8-20-17-15-11-23-25(18(15)22-12-21-17)14-7-6-13(3)16(19)10-14/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,20,21,22)

InChI Key

DBYGOXQZGUGRCO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLORO-4-METHYLPHENYL)-N-[2-(DIETHYLAMINO)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The chloromethylphenyl group is introduced via electrophilic aromatic substitution, while the diethylaminoethyl group is added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLORO-4-METHYLPHENYL)-N-[2-(DIETHYLAMINO)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups.

Scientific Research Applications

1-(3-CHLORO-4-METHYLPHENYL)-N-[2-(DIETHYLAMINO)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery efforts.

    Medicine: Its unique structure suggests potential pharmacological activity, making it a candidate for further investigation in medicinal chemistry.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-CHLORO-4-METHYLPHENYL)-N-[2-(DIETHYLAMINO)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical properties of the target compound and its analogues:

Compound Name Molecular Formula Molecular Mass (g/mol) Key Substituents Solubility (pH 7.4) Evidence Source
N'-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine C₂₁H₂₇ClN₆ 410.93 3-Chloro-4-methylphenyl; N,N-diethyl-ethane-1,2-diamine Not reported
N′-[1-(5-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine C₁₉H₂₅ClN₆ 372.90 5-Chloro-2-methylphenyl; N,N-diethyl-propane-1,3-diamine Not reported
N~4~-(3-Chloro-4-methylphenyl)-N~6~-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine C₁₅H₁₇ClN₆ 316.79 3-Chloro-4-methylphenyl; N⁶-ethyl; N¹-methyl 0.5 µg/mL
1-[(4-Chlorophenyl)methyl]-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine C₂₀H₁₈ClN₅ 387.84 4-Chlorobenzyl; 2-methoxyethylamine Not reported
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-[2-(4-chlorophenyl)ethyl]-1-(3-methylphenyl) C₂₀H₁₈ClN₅ 387.84 3-Methylphenyl; N-[2-(4-chlorophenyl)ethyl] Not reported

Key Differences and Implications

Substituent Position on the Aromatic Ring
  • Target Compound : The 3-chloro-4-methylphenyl group provides a meta-chloro and para-methyl substitution, which may enhance hydrophobic interactions and reduce steric hindrance compared to ortho-substituted analogues .
Diamine Chain Modifications
  • Target Compound : The ethane-1,2-diamine chain with N,N-diethyl groups balances lipophilicity and solubility. The shorter chain may reduce conformational flexibility compared to propane-1,3-diamine () but improve target selectivity .
  • Compound : The absence of a diamine chain (replaced by ethyl and methyl groups) results in lower molecular weight (316.79 g/mol) and reduced solubility (0.5 µg/mL), limiting bioavailability .
Electronic and Steric Effects
  • Compound : The 3-methylphenyl and 4-chlorophenyl ethyl groups introduce a biphenyl-like structure, which may enhance π-π stacking interactions but reduce aqueous solubility .

Pharmacological and Physicochemical Insights

  • Solubility : The diethyl ethylenediamine group in the target compound likely improves solubility over ’s methyl/ethyl-substituted analogue (0.5 µg/mL) but may be less soluble than ’s methoxyethyl derivative due to increased lipophilicity .
  • Bioavailability : The shorter diamine chain in the target compound may enhance cell membrane permeability compared to ’s propane-1,3-diamine, which offers greater flexibility but higher metabolic instability .

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